3-(aminomethyl)-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one;hydrochloride
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Overview
Description
3-(Aminomethyl)-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one; hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazolopyridazine core and an aminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one; hydrochloride typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone or β-diketone precursors. The aminomethyl group is then introduced through amination reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and strong bases.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound, potentially leading to different functional groups.
Substitution: Substituted derivatives with different alkyl or acyl groups attached to the aminomethyl moiety.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological research, potentially acting as a probe or inhibitor in biochemical assays.
Medicine: The compound has potential therapeutic applications, possibly as an antiviral, antibacterial, or anticancer agent.
Industry: It can be utilized in the manufacturing of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of 3-(aminomethyl)-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one; hydrochloride depends on its specific application. For instance, if used as a pharmaceutical, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound's aminomethyl group and triazolopyridazine core are likely to play crucial roles in its biological activity.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine
4-(Aminomethyl)pyridine
2-Picolylamine
4-(Aminomethyl)piperidine
Uniqueness: 3-(Aminomethyl)-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one; hydrochloride is unique due to its triazolopyridazine core, which is not commonly found in other aminomethyl compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-(aminomethyl)-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O.ClH/c7-3-5-9-8-4-1-2-6(12)10-11(4)5;/h1-2H,3,7H2,(H,10,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAUQKOVZNSFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2NC1=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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